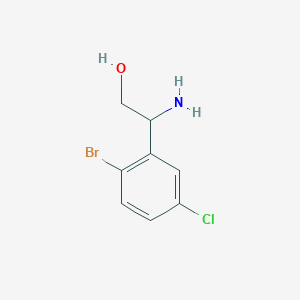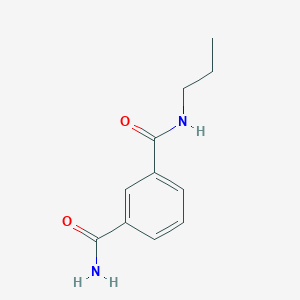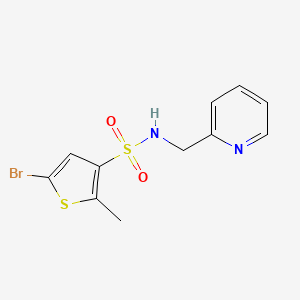
2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride in methanol can yield syn-alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. Industrially, it can be used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through interactions with cellular receptors and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid include 1,2,3,6,7,8-Hexahydro-as-indacene and 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine These compounds share structural similarities but differ in their functional groups and specific applications
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-(1,2,3,6,7,8-hexahydro-as-indacen-4-yl)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)8-10-7-9-3-1-4-11(9)13-6-2-5-12(10)13/h7H,1-6,8H2,(H,15,16) |
InChI-Schlüssel |
PWJBEGXFJTUNQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C3CCCC3=C2C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)





![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)





